![molecular formula C28H22N4O2 B189290 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide CAS No. 36289-76-6](/img/structure/B189290.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide, commonly known as BEN, is a chemical compound that has been extensively researched for its potential therapeutic applications. BEN belongs to the class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of BEN is not fully understood. However, it is believed that BEN exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEN has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
生化学的および生理学的効果
BEN has been shown to possess a wide range of biochemical and physiological effects. For example, BEN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BEN has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BEN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using BEN in lab experiments is its wide range of biological activities. BEN has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using BEN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on BEN. One potential area of research is the development of more potent and selective analogs of BEN for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEN in vivo, which could provide valuable information for the development of potential drug candidates. Additionally, the potential use of BEN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
合成法
BEN can be synthesized by the reaction of 2-hydrazinylbenzoic acid with 2-benzoylbenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
BEN has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. BEN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
36289-76-6 |
|---|---|
製品名 |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
分子式 |
C28H22N4O2 |
分子量 |
446.5 g/mol |
IUPAC名 |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
InChI |
InChI=1S/C28H22N4O2/c33-27(23-17-9-3-10-18-23)31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30-32-28(34)24-19-11-4-12-20-24/h1-20H,(H,31,33)(H,32,34)/b29-25+,30-26+ |
InChIキー |
FCYVHTSUXHTTMQ-XDHTVYJESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
36289-76-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



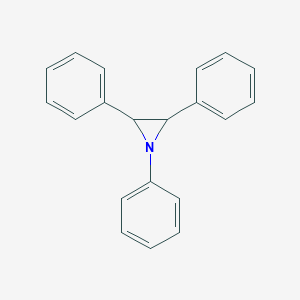
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
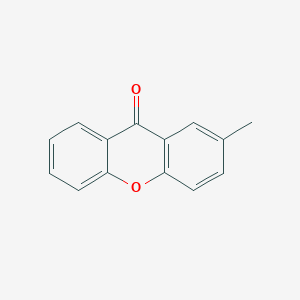
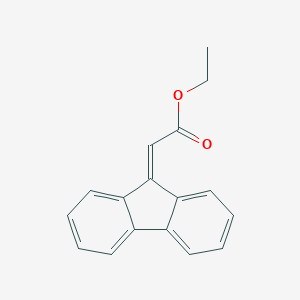
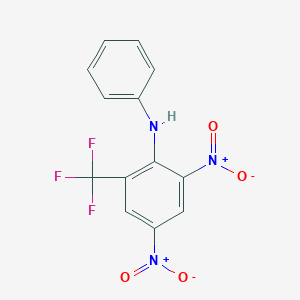
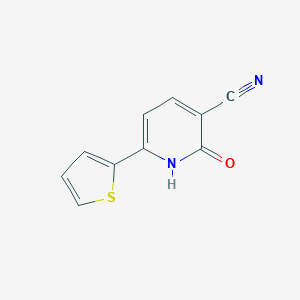
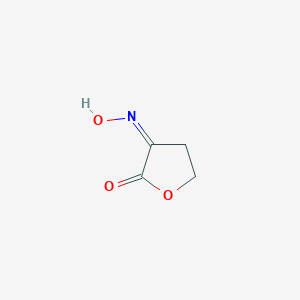
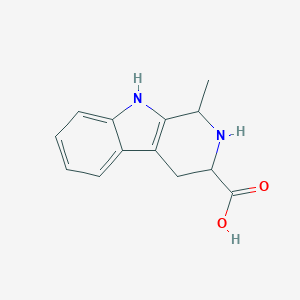
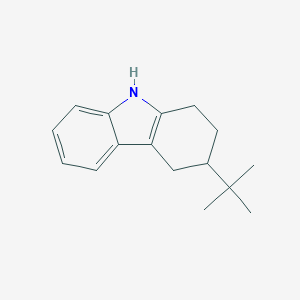
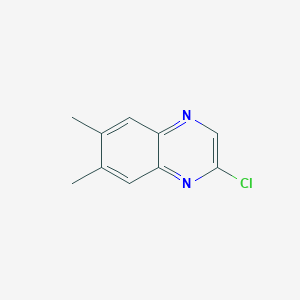
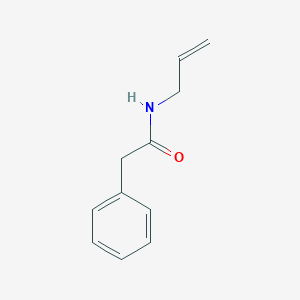
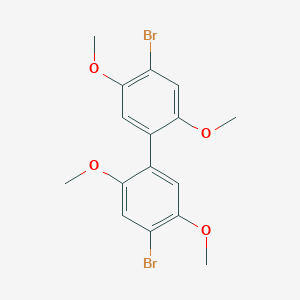
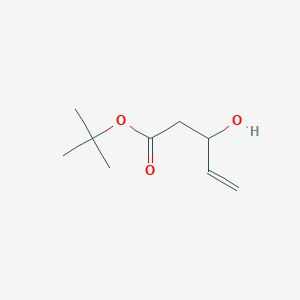
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)